Phenylpiracetam - 77472-70-9

Phenylpiracetam

Catalog Number: EVT-279497
CAS Number: 77472-70-9
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenylpiracetam, also known as fonturacetam, 4-phenylpiracetam, or 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, is a synthetic derivative of piracetam, the archetype of the racetam family of nootropics. [, ] It is classified as a nootropic agent due to its potential to enhance cognitive function. [, , ] Phenylpiracetam is a subject of scientific research exploring its effects on cognitive processes, neuroprotection, and other potential therapeutic applications. [, , , , , , , ]

Future Directions
  • Enantiomer-Specific Effects: Investigating the potential differences in pharmacological activity between the (R)- and (S)-enantiomers of phenylpiracetam could provide valuable insights into its mechanism of action and lead to the development of more targeted therapies. []
  • Clinical Trials for Specific Conditions: Further research, including large-scale clinical trials, is needed to evaluate the therapeutic potential of phenylpiracetam in specific conditions such as Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. [, , , ]

Piracetam

Compound Description: Piracetam, also known as 2-(2-oxopyrrolidin-1-yl)acetamide, is a nootropic drug belonging to the racetam family. It is a cyclic derivative of gamma-aminobutyric acid (GABA). Piracetam is known to improve cognitive function in individuals with cognitive impairment [].

Relevance: Piracetam is the parent compound of phenylpiracetam, with the key structural difference being the addition of a phenyl group at the 4-position of the pyrrolidinone ring in phenylpiracetam []. This modification is known to enhance the lipophilicity and potentially the pharmacological activity of phenylpiracetam compared to piracetam.

Alpha-Pyrrolidinovalerophenone

Relevance: Phenylpiracetam was used as a model compound to develop a solid-phase extraction method for analyzing α-PVP and its metabolites in biological fluids []. This was due to the similar physicochemical properties and stereochemical characteristics between phenylpiracetam and pyrrolidinophenone derivatives, including α-PVP.

1-(1-Oxo-1-phenylpentan-2-yl) pyrrolidin-2-one

Relevance: The study aimed to develop a method for extracting pyrrolidinophenone derivatives, including α-PVP and its metabolite, from biological fluids using phenylpiracetam as a model compound []. This choice was based on the similarities in their physicochemical properties and stereochemical characteristics.

3,4-Methylenedioxypyrovalerone

Relevance: Phenylpiracetam was explored as a model compound in a study focused on developing a solid-phase extraction method for pyrrolidinophenone derivatives, including MDPV and its metabolite []. The structural similarities between phenylpiracetam and these cathinones, along with their shared physicochemical properties, justified this selection.

1-[1-(2H-1,3-Benzodioxol-5-yl)-1-oxypentan-2-yl] pyrrolidin-2-one

Relevance: This MDPV metabolite, alongside MDPV itself, was a target for a solid-phase extraction method using phenylpiracetam as a model compound []. This highlights the shared characteristics between phenylpiracetam and MDPV derivatives, making it a suitable surrogate in this research context.

Pidotimod

Relevance: Pidotimod was one of several drugs included in a study comparing the physicochemical properties and stereochemical interactions with serotonin and dopamine receptors []. The research found similarities between phenylpiracetam and these drugs, particularly in their behavior across a range of pH values and their interactions with biological receptors.

Brivaracetam

Relevance: Brivaracetam, along with other drugs like pidotimod and phenylpiracetam, exhibited similar behavior across different pH levels and in their interactions with serotonin and dopamine receptors []. This highlights shared characteristics that are relevant in the context of developing analytical methods for these compounds.

Levetiracetam

Relevance: Levetiracetam was analyzed alongside other compounds like phenylpiracetam to compare their physicochemical properties and stereochemical interactions, specifically with serotonin and dopamine receptors []. The shared characteristics identified in this study contribute to the broader understanding of these compounds and their potential applications.

Oxiracetam

Relevance: Oxiracetam was identified as one of the ten most common nootropics available in the Australian market []. This finding highlights the availability and potential use of racetam-based nootropics, a class to which phenylpiracetam belongs.

Aniracetam

Relevance: Aniracetam was found to be one of the top ten most frequently available nootropics in the Australian market, emphasizing the presence and potential use of various racetam derivatives, including phenylpiracetam, as cognitive enhancers [].

Noopept

Relevance: Noopept, like phenylpiracetam, is marketed as a cognitive enhancer and was among the ten most common nootropics found in the Australian market []. This indicates the widespread availability and potential use of various nootropic compounds, including those structurally related to phenylpiracetam.

Phenibut

Relevance: Phenibut was identified as an unapproved drug present in over-the-counter cognitive enhancement supplements alongside omberacetam and aniracetam, highlighting the potential risks associated with unregulated use of these compounds [].

Picamilon

Relevance: Picamilon was detected in over-the-counter cognitive enhancement supplements alongside omberacetam and aniracetam, raising concerns about the potential health risks associated with the unregulated use of such compounds [].

Fonturacetam

Relevance: Fonturacetam, containing phenylpiracetam as the active ingredient, is marketed and researched for its nootropic, antiasthenic, and potential lipotropic effects [, ].

Carphedon

Relevance: Carphedon is a synonym for phenylpiracetam, emphasizing the importance of recognizing different naming conventions for the same compound in scientific literature and drug development [].

(RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Relevance: This nomenclature explicitly denotes the racemic nature of the commonly referred to phenylpiracetam, which is relevant for understanding its pharmacological properties and potential applications [].

2-(4-Phenyl-2-oxopyrrolidin-1-yl)-N’-isopropylideneacetohydrazide (PPAH)

Relevance: The study investigated the cocrystal structures of PPAH and phenylpiracetam with various coformers, aiming to understand the influence of structural modifications on their supramolecular interactions and potential applications [].

R-phenylpiracetam

Relevance: R-phenylpiracetam has been specifically studied for its potential as a dopamine transporter (DAT) inhibitor and its effects on body weight regulation []. This enantioselective research helps to elucidate the distinct pharmacological profiles of the individual enantiomers within the racemic phenylpiracetam.

N-phenylacetyl-L-prolylglycine

Relevance: N-phenylacetyl-L-prolylglycine was investigated alongside phenylpiracetam for its effects on cognitive processes and mitochondrial function in a rat model of diabetes [, ]. This comparison helped to assess the potential neuroprotective mechanisms of these compounds in a disease context.

Source and Classification

Fonturacetam was first synthesized in the late 20th century and has since been studied for various applications in neuroscience. It is classified as a nootropic agent, which refers to substances that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation in healthy individuals. The compound is also categorized under pyrrolidone derivatives due to its structural characteristics.

Synthesis Analysis

Methods and Technical Details

Fonturacetam can be synthesized through several methods. A common synthetic route involves the reaction of 2-oxo-1-pyrrolidine acetamide with phenylmagnesium bromide, followed by hydrolysis and purification. This method allows for the introduction of the phenyl group, which is crucial for its activity.

Another synthesis method includes the use of hydrazine derivatives to produce fonturacetam hydrazide, which can be further radiolabeled for specific applications in medical imaging . High-pressure liquid chromatography (HPLC) is often employed to purify the synthesized product, ensuring high purity levels necessary for biological testing .

Chemical Reactions Analysis

Reactions and Technical Details

Fonturacetam undergoes various chemical reactions that can modify its structure:

  • Oxidation: This compound can be oxidized to form various metabolites, which may have different pharmacological effects.
  • Reduction: Reduction reactions can alter functional groups within the molecule, potentially affecting its activity.
  • Substitution: Fonturacetam can participate in substitution reactions at the phenyl group, allowing for the introduction of various substituents that may enhance or modify its properties.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

Process and Data

Fonturacetam's mechanism of action is primarily linked to its interaction with neurotransmitter systems in the brain. It is believed to enhance cognitive function by modulating glutamate receptors, specifically the AMPA receptors, which play a critical role in synaptic plasticity and memory formation. Additionally, fonturacetam may influence cholinergic systems by increasing acetylcholine release, further contributing to its nootropic effects .

Research indicates that fonturacetam may also exhibit neuroprotective properties by reducing oxidative stress and promoting neuronal survival under conditions of hypoxia or ischemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fonturacetam exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point of fonturacetam is reported to be around 150–155 °C.

Chemical properties include stability under normal conditions but susceptibility to hydrolysis in highly acidic or basic environments .

Applications

Scientific Uses

Fonturacetam has been primarily studied for its potential applications in cognitive enhancement and neuroprotection. Some notable areas of research include:

  • Cognitive Enhancement: Investigated for improving memory and learning capabilities in both healthy individuals and those with cognitive impairments.
  • Neuroprotection: Explored for its ability to protect neurons from damage due to oxidative stress or excitotoxicity.
  • Medical Imaging: Radiolabeled derivatives of fonturacetam are being researched for use in single-photon emission computed tomography (SPECT) imaging to visualize brain activity .
Historical Development and Classification of Fonturacetam

Origins in Soviet-Era Neuropsychopharmacology: Synthesis and Early Discovery

Fonturacetam (INN) – also known as phenylpiracetam, Carphedon, and Phenotropil® – emerged from the Soviet Union’s targeted neuropharmacology research during the Cold War. It was first synthesized in 1983 by pharmacologist Bobkov Iu and colleagues at the Institute of Biomedical Problems (Russian Academy of Sciences), aiming to enhance cosmonauts’ resilience to extreme physical and cognitive stressors during space missions [1] [10]. Unlike Western nootropic development, which prioritized neurodegenerative diseases, Soviet research focused on creating adaptogenic compounds for healthy individuals operating in high-stress environments. Early animal studies demonstrated exceptional properties: improved cold tolerance (survival at –40°C), memory consolidation under hypoxia, and reversal of benzodiazepine-induced sedation [1]. By 2003, after two decades of military and aerospace application, it gained formal approval for civilian medical use in Russia under the brand name Phenotropil® [1] [10]. This trajectory reflects the Soviet emphasis on human performance optimization rather than disease treatment alone.

Table 1: Key Milestones in Fonturacetam's Development

YearEventSignificance
1983Initial synthesis by Bobkov Iu et al.First chemical creation and preclinical evaluation
1980s–1990sUse in Soviet/Russian space programEnhanced cosmonaut cognitive & physical resilience
2003Approval in Russia (Phenotropil®)Formalized clinical use for cognitive disorders

Structural Evolution from Piracetam: Rational Design of Phenethylamine-Modified Racetams

Fonturacetam represents a deliberate structural innovation within the racetam class. Its core design integrates a phenyl ring – a phenethylamine moiety – into the pyrrolidone backbone of piracetam at the 4-position [1] [3]. This modification aimed to enhance blood-brain barrier permeability and neurotransmitter specificity compared to the parent compound.

Chemically, fonturacetam is designated as (R,S)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide (molecular formula: C₁₂H₁₄N₂O₂; molecular weight: 218.25 g/mol) [3]. It exists as a racemic mixture, but stereochemistry critically determines its pharmacology:

  • (R)-phenylpiracetam: Functions as a potent dopamine-norepinephrine reuptake inhibitor (NDRI), binding the dopamine transporter (DAT) with 11-fold selectivity over the norepinephrine transporter (NET) [1] [7].
  • (S)-phenylpiracetam: Acts primarily as a selective DAT inhibitor but lacks significant locomotor-stimulating effects [1].

Table 2: Structural and Functional Comparison of Racetams

CompoundCore StructureKey Pharmacological ActionsRelative Potency vs. Piracetam
Piracetam2-(2-oxopyrrolidin-1-yl)acetamideAMPA receptor modulation, membrane fluidity enhancementBaseline (1x) [9]
Fonturacetam4-Phenyl-substituted pyrrolidoneDAT/NET inhibition, AMPA potentiation, α4β2 nAChR binding (IC₅₀: 5.8 µM) [1] [3]30–60x greater [1] [7]

The phenyl group confers enhanced lipophilicity, amplifying potency: fonturacetam exhibits 30–60-fold greater bioactivity than piracetam in models of memory enhancement, neuroprotection, and locomotor stimulation [1] [7]. This structural tweak transformed it from a passive nootropic into a multimodal neurostimulant with unique dopaminergic engagement.

Regulatory Trajectory: Approval Status and Geographic Disparities in Clinical Adoption

Fonturacetam’s regulatory status reflects significant geographic fragmentation driven by divergent clinical evaluation pathways:

  • Russia & CIS Countries: Approved as Phenotropil® or Carphedon (100 mg tablets) for cerebrovascular deficiency, depression, apathy, attention/memory deficits, post-stroke recovery, and asthenia [1] [10]. It remains a prescription-only Rx medication.
  • United States: Classified as an unapproved drug with unlawful use in supplements, foods, or medicines. No New Drug Application (NDA) has been filed with the FDA [1] [3].
  • Australia: Listed as a Schedule 4 (S4) Prescription-Only substance, though not widely marketed [1].
  • European Union: Lacks centralized approval. Some member states permit limited personal importation, but it holds no therapeutic authorization [1].

The clinical adoption disparity stems from:

  • Exclusively Eastern Clinical Data: Efficacy validation primarily relies on Russian trials targeting indications like post-ischemic encephalopathy and glioma-related cognitive deficits [1] [2].
  • Mechanistic Specificity: Its dopamine reuptake inhibition (unlike other racetams) places it closer to controlled stimulants (e.g., methylphenidate) in some regulatory frameworks [1] [4].
  • Patent Status: Early Soviet development limited commercial incentivization for global trials. Development of (R)-phenylpiracetam (MRZ-9547) for Parkinson’s-related fatigue began only circa 2014 in the West [1].

Table 3: Global Regulatory Status of Fonturacetam

RegionApproval StatusPrimary Brand NamesTherapeutic Indications
Russia & CISApproved (Rx-only, 2003)Phenotropil®, CarphedonCognitive deficits, depression, asthenia, post-injury recovery
United StatesUnapproved; banned in supplementsN/ANone recognized
AustraliaS4 (Prescription-only)Not marketedNone specified
European UnionNot approvedN/ANone

Properties

CAS Number

77472-70-9

Product Name

Fonturacetam

IUPAC Name

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)

InChI Key

LYONXVJRBWWGQO-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Carphedon; Carphedone; Fonturacetam; Karfedon; Phenylpiracetam and Phenotropil.

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.